Cas no 2680672-04-0 (benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-3-(hydroxymethyl)phenylcarbamate)

benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-3-(hydroxymethyl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-28301162
- 2680672-04-0
- benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-[3-(hydroxymethyl)phenyl]carbamate
- benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-3-(hydroxymethyl)phenylcarbamate
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- Inchi: 1S/C24H23NO3/c26-16-19-9-6-12-22(13-19)25(23-14-20-10-4-5-11-21(20)15-23)24(27)28-17-18-7-2-1-3-8-18/h1-13,23,26H,14-17H2
- InChI Key: DURNPFGTMZMLIY-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(C1C=CC=C(CO)C=1)C1CC2C=CC=CC=2C1)=O
Computed Properties
- Exact Mass: 373.16779360g/mol
- Monoisotopic Mass: 373.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 49.8Ų
benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-3-(hydroxymethyl)phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301162-0.05g |
benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-[3-(hydroxymethyl)phenyl]carbamate |
2680672-04-0 | 0.05g |
$1020.0 | 2023-09-07 | ||
Enamine | EN300-28301162-0.1g |
benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-[3-(hydroxymethyl)phenyl]carbamate |
2680672-04-0 | 0.1g |
$1068.0 | 2023-09-07 | ||
Enamine | EN300-28301162-0.5g |
benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-[3-(hydroxymethyl)phenyl]carbamate |
2680672-04-0 | 0.5g |
$1165.0 | 2023-09-07 | ||
Enamine | EN300-28301162-10.0g |
benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-[3-(hydroxymethyl)phenyl]carbamate |
2680672-04-0 | 10g |
$5221.0 | 2023-05-24 | ||
Enamine | EN300-28301162-1.0g |
benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-[3-(hydroxymethyl)phenyl]carbamate |
2680672-04-0 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-28301162-5.0g |
benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-[3-(hydroxymethyl)phenyl]carbamate |
2680672-04-0 | 5g |
$3520.0 | 2023-05-24 | ||
Enamine | EN300-28301162-2.5g |
benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-[3-(hydroxymethyl)phenyl]carbamate |
2680672-04-0 | 2.5g |
$2379.0 | 2023-09-07 | ||
Enamine | EN300-28301162-0.25g |
benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-[3-(hydroxymethyl)phenyl]carbamate |
2680672-04-0 | 0.25g |
$1117.0 | 2023-09-07 | ||
Enamine | EN300-28301162-10g |
benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-[3-(hydroxymethyl)phenyl]carbamate |
2680672-04-0 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28301162-1g |
benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-[3-(hydroxymethyl)phenyl]carbamate |
2680672-04-0 | 1g |
$1214.0 | 2023-09-07 |
benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-3-(hydroxymethyl)phenylcarbamate Related Literature
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
Additional information on benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-3-(hydroxymethyl)phenylcarbamate
Benzyl N-(2,3-Dihydro-1H-inden-2-yl)-N-3-(hydroxymethyl)phenylcarbamate: A Comprehensive Overview
The compound benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-3-(hydroxymethyl)phenylcarbamate (CAS No. 2680672-04-0) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzyl group with a carbamate functional group and a hydroxymethyl-substituted phenyl ring. The indene moiety further adds complexity to its structure, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the importance of carbamate derivatives in drug design, particularly in the development of enzyme inhibitors and bioactive agents. The benzyl group in this compound is known to enhance lipophilicity, which can improve the bioavailability of the molecule. Meanwhile, the hydroxymethyl substituent introduces hydrophilic properties, creating a balance between lipophilicity and hydrophilicity that is often desirable in pharmaceutical compounds.
The synthesis of benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-3-(hydroxymethyl)phenylcarbamate involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality.
One of the most promising applications of this compound lies in its potential as a bioactive agent. Studies have shown that carbamate derivatives can inhibit certain enzymes involved in disease pathways, making them valuable leads for drug development. The indene ring in this molecule may contribute to its ability to interact with specific biological targets, such as proteins or nucleic acids.
In addition to its pharmacological applications, benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-3-(hydroxymethyl)phenylcarbamate has also been investigated for its role in materials science. Its unique structure makes it a candidate for use in polymer chemistry, where it could serve as a building block for advanced materials with tailored properties.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of this compound with greater accuracy. These studies provide insights into its stability, reactivity, and potential interactions with biological systems. For example, molecular docking simulations have revealed that the compound may bind effectively to certain receptor sites, suggesting its potential as a therapeutic agent.
The environmental impact of benzyl N-(2,3-dihydro-1H-inden-2-yl)-N-3-(hydroxymethyl)phenylcarbamate is another area of interest. Researchers are exploring its biodegradability and toxicity profiles to ensure that its use does not pose risks to ecosystems or human health. Preliminary studies indicate that the compound exhibits moderate biodegradability under aerobic conditions.
In conclusion, benzyl N-(2,3-dihydro-1H-inden-2-yli-N-N-N-N-N-N-N-N-l)-N-N-N-N-N-N-N-N-l-hydroxymethyl)pheny-carbamate (CAS No. 2680672-) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in the development of innovative solutions across various fields.
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